molecular formula C7H16ClNO B1524676 {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride CAS No. 1332529-10-8

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

Cat. No.: B1524676
CAS No.: 1332529-10-8
M. Wt: 165.66 g/mol
InChI Key: MXNCTFVHFJINEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a chemical reagent featuring a cyclopropane ring and a primary amine group, presented as a hydrochloride salt to enhance stability. This compound is intended solely for research and laboratory applications. The cyclopropyl group is a prominent structural motif in medicinal chemistry due to the ring strain in its three-membered structure, which can significantly influence a molecule's biological activity, metabolic profile, and conformational properties . Researchers value such strained systems for designing novel therapeutic agents and probing biochemical mechanisms. Cyclopropylamine derivatives are recognized for their utility as key synthetic intermediates and building blocks in organic synthesis . They serve as crucial precursors in developing compounds for various research areas, including pharmaceuticals and agrochemicals. The ethoxymethyl substituent on the cyclopropane ring may impart specific steric and electronic characteristics, making this compound a valuable scaffold for constructing more complex molecules or for use in method development and catalysis studies. Handling should adhere to strict safety protocols. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is essential. It should be used only in a well-ventilated area, and containers must be kept tightly closed in a well-ventilated place . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

[1-(ethoxymethyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNCTFVHFJINEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Crude Amine Intermediate

  • Reagents: Cyclopropanecarbonitrile, lithium methide (LiCH3), cerous chloride (CeCl3)
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Conditions:
    • Cerous chloride is dissolved in anhydrous THF.
    • Lithium methide is added dropwise at low temperatures (-70 to -80 °C).
    • After 0.5 to 4 hours of reaction, a THF solution of cyclopropanecarbonitrile is added dropwise.
    • The mixture is warmed naturally to 20–30 °C and stirred for 0.5 to 24 hours.
    • The reaction is quenched with ammonium hydroxide.
    • The mixture is filtered, and the filter cake is washed with methylene chloride.
    • Concentration yields the crude (1-cyclopropyl-1-methyl)ethylamine product.

Step 2: Formation of Hydrochloride Salt

  • The crude amine is dissolved in ethyl acetate.
  • Hydrogen chloride gas is passed through until no further solid forms.
  • The solid is filtered, washed with ethyl acetate, and dried to obtain the hydrochloride salt.

Reaction Parameters Summary

Parameter Range/Value
Temperature (Step 1) -70 to -80 °C (addition), 20–30 °C (reaction)
Reaction time (Step 1) 0.5–4 h (each addition), 0.5–24 h (warming)
Molar ratio CeCl3 : cyclopropanecarbonitrile 2:1 to 4:1
Molar ratio LiCH3 : cyclopropanecarbonitrile 3:1 to 5:1
Solvent (Step 1) Anhydrous tetrahydrofuran
Solvent (Step 2) Ethyl acetate

Advantages

  • Avoids hazardous reagents like sodium azide and tetraethyl titanate used in prior art.
  • Single-step reaction for amine formation improves yield and reduces purification difficulty.
  • Mild conditions facilitate scale-up and industrial application.

Preparation Method 2: Grignard Reaction and Subsequent Transformations

This alternative synthetic route involves:

Step 1: Grignard Addition

  • Starting Material: 1-cyclopropyl-1-methyl ethyl alcohol (compound 1)
  • Reagent: Methyl-magnesium bromide (Grignard reagent)
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Conditions:
    • Compound 1 is dissolved in anhydrous THF.
    • Methyl-magnesium bromide is added dropwise at -50 to -80 °C.
    • After 0.5–2 hours, the mixture is warmed to 20–30 °C and stirred for 1–3 hours.
    • This yields compound 2, an intermediate alcohol derivative.

Step 2: Sulfonylation

  • Compound 2 reacts with chlorosulfonyl isocyanate to form (N-chlorosulfonyl-1-cyclopropyl-1-methyl)ethylamine (compound 3).

Step 3: Hydrolysis and Salt Formation

  • Compound 3 is treated with sodium hydroxide to yield (1-cyclopropyl-1-methyl)ethylamine (compound 4).
  • The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Advantages

  • Uses relatively simple and cost-effective reagents.
  • Provides high purity and yield.
  • Stable reaction process suitable for large-scale production.

Comparative Summary of Preparation Methods

Feature Method 1 (Nucleophilic Addition) Method 2 (Grignard and Sulfonylation)
Key Starting Material Cyclopropanecarbonitrile 1-cyclopropyl-1-methyl ethyl alcohol
Key Reagents Lithium methide, cerous chloride, HCl gas Methyl-magnesium bromide, chlorosulfonyl isocyanate, NaOH, HCl
Reaction Conditions Low temperature (-70 to -80 °C), mild warming Low temperature (-50 to -80 °C), moderate warming
Yield Improved over prior art, easier purification High yield, high purity
Safety Considerations Avoids explosive and toxic reagents Uses standard organometallic and sulfonylation reagents
Scalability Suitable for scale-up Successfully demonstrated for large-scale

Research Findings and Notes

  • The nucleophilic addition method (Method 1) avoids the use of sodium azide and tetraethyl titanate, which are hazardous and complicate scale-up. This method achieves higher yields and easier purification, making it industrially attractive.

  • The Grignard-based method (Method 2) offers a cost-effective alternative with stable reaction conditions and high purity products. It involves more steps but uses readily available reagents and is amenable to large-scale synthesis.

  • Both methods emphasize the importance of anhydrous conditions and controlled temperature to ensure product quality and yield.

  • The hydrochloride salt formation by passing HCl gas into the amine solution is a common and efficient method to isolate the final product as a stable solid.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution Reactions

Mechanism
Nucleophilic substitution reactions are crucial for the reactivity of amines. The nitrogen atom in the amine can act as a nucleophile, attacking electrophiles and forming new bonds. For instance, when reacting with alkyl halides, the amine can substitute the halide, leading to the formation of more complex amines.

Example Reaction
A typical reaction can be represented as follows:

R X+ 1 Ethoxymethyl cyclopropyl methylamineR 1 Ethoxymethyl cyclopropyl methylamine+HX\text{R X}+\text{ 1 Ethoxymethyl cyclopropyl methyl}amine\rightarrow \text{R 1 Ethoxymethyl cyclopropyl methyl}amine+\text{HX}

Where R-X represents an alkyl halide.

2.2. Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols into nucleophiles through their transformation into better leaving groups. This reaction can be applied to {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride to generate more complex structures.

General Reaction Scheme

R OH+Ph3P+DEADR Nu\text{R OH}+\text{Ph3P}+\text{DEAD}\rightarrow \text{R Nu}

Where R-OH is an alcohol and R-Nu is the newly formed nucleophile.

2.3. Ring Opening Reactions

Cyclopropyl derivatives are known for their ability to undergo ring-opening reactions, which can be exploited in synthetic pathways to generate larger cyclic or acyclic compounds.

Mechanism and Rate Constants
The ring opening of cyclopropylmethyl radicals has been studied extensively, demonstrating rapid kinetics that can be harnessed in organic synthesis. The rate constant for ring-opening can reach up to 1.2×108s11.2\times 10^8s^{-1} at 37°C, making it a favorable pathway in synthetic applications .

3.1. Hazard Identification

  • Skin Irritation : Causes skin irritation (H315).

  • Eye Irritation : Causes serious eye irritation (H319).

  • Respiratory Irritation : May cause respiratory irritation (H335).

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable reagent in organic chemistry.
  • Reactivity : It can participate in oxidation, reduction, and substitution reactions, allowing for the formation of diverse derivatives. For example:
    • Oxidation : Using potassium permanganate can yield carboxylic acids or ketones.
    • Reduction : Lithium aluminum hydride can reduce it to its amine form.
    • Substitution : The ethoxymethyl group can be replaced by other nucleophiles in nucleophilic substitution reactions.

Biology

  • Biological Activity : Research indicates that {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride may interact with biological molecules, potentially influencing cellular processes. It is studied for its effects on enzyme activity and receptor interactions.
  • Case Study - Tumor Cell Lines : In vitro studies have shown that this compound inhibits the growth of specific cancer cell lines, suggesting its potential as an anti-cancer agent targeting MET signaling pathways.

Medicine

  • Therapeutic Potential : The compound is under investigation for its possible therapeutic effects. Its unique structure may allow it to act on specific molecular targets, leading to various biological effects.
  • Animal Studies : In vivo studies using animal models have reported that the compound may reduce tumor size and prolong survival in xenograft studies, indicating promising efficacy for clinical applications.

Industry

  • Specialty Chemicals Production : The compound is used in the manufacture of specialty chemicals, serving as an intermediate in various industrial processes.

Synthesis Methodology

The synthesis typically involves:

  • Reaction of cyclopropylmethylamine with ethyl chloroformate.
  • Addition of hydrochloric acid to form the hydrochloride salt.
  • Use of solvents such as dichloromethane or ethanol under controlled temperature conditions to optimize yield and purity.

Case Studies

Several notable case studies highlight the applications of this compound:

  • In Vitro Cancer Studies : Research has shown that this compound inhibits growth in certain cancer cell lines, prompting further exploration into its use as a therapeutic agent.
  • Xenograft Models : Animal studies indicated that treatment with this compound resulted in reduced tumor sizes and improved survival rates, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, highlighting differences in substituents, synthesis, and applications:

Compound Name Molecular Formula Substituents/Features Key Data/Applications Reference(s)
{[1-(Ethoxymethyl)cyclopropyl]methyl}amine HCl C₇H₁₄ClNO Ethoxymethyl (–OCH₂CH₃) on cyclopropane Purity: 95%; Supplier: CymitQuimica; CAS 1332529-10-8
[1-(Methoxymethyl)cyclopropyl]amine HCl C₅H₁₀ClNO Methoxymethyl (–OCH₃) on cyclopropane CAS 1029716-05-9; Price: €278–1,414/g ()
{[1-(Methoxymethyl)cyclobutyl]methyl}amine HCl C₇H₁₄ClNO Methoxymethyl on cyclobutane ring CAS 1609400-16-9; 3 suppliers; Used as synthetic intermediate
([1-(Methylsulfonyl)cyclopropyl]methyl)amine HCl C₅H₁₂ClNO₂S Methylsulfonyl (–SO₂CH₃) on cyclopropane Molecular weight: 185.67; Hazard: H315/H319 (skin/eye irritation)
N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine HCl C₂₁H₂₅ClFNO₂ Aryl-substituted cyclopropane 5-HT2C receptor modulator; NMR δ 7.48 (d, J=7.9 Hz), 3.82 (s, OCH₃)
[1-(Aminomethyl)cyclopropyl]acetic acid HCl C₆H₁₂ClNO₂ Carboxylic acid substituent CAS 1909314-12-0; Intermediate in peptide synthesis
(1-Ethylcyclopentyl)amine HCl C₇H₁₅N·HCl Ethyl group on cyclopentane Collision cross-section data; SMILES: CCC1(CCCC1)N

Structural and Functional Differences

  • Ring Size : Cyclobutane analogs (e.g., {[1-(Methoxymethyl)cyclobutyl]methyl}amine HCl) exhibit different strain and reactivity due to larger ring size, affecting synthetic utility .
  • Functional Groups : The methylsulfonyl group in ([1-(Methylsulfonyl)cyclopropyl]methyl)amine HCl introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxymethyl group .

Pharmacological and Industrial Relevance

  • Receptor Targeting : Aryl-substituted analogs () demonstrate 5-HT2C receptor selectivity, whereas the target compound’s ethoxymethyl group may influence off-target interactions.
  • Safety Profile : Methylsulfonyl derivatives () pose higher hazards (H315/H319) compared to ethoxymethyl analogs, impacting handling requirements .

Biological Activity

Chemical Identity and Structure
{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, with the molecular formula C7_7H15_{15}NO·HCl, is a compound characterized by its unique cyclopropyl structure and ethoxymethyl group. This combination provides the compound with distinctive chemical properties that are of interest in various fields, particularly in medicinal chemistry and biological research.

Synthesis and Preparation
The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with ethyl chloroformate, followed by hydrochloric acid to form the hydrochloride salt. The reaction conditions require careful control of temperature and solvent choice, often utilizing dichloromethane or ethanol to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may function as an inhibitor or activator of certain enzymes or receptors, which leads to various physiological effects. The precise mechanisms are still under investigation, but early studies suggest potential roles in modulating signaling pathways relevant to disease processes.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Preliminary studies have shown that the compound may inhibit tumor cell proliferation, particularly in models expressing amplified MET genes. This suggests potential applications in cancer therapy .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Tumor Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of specific cancer cell lines, leading to investigations into its potential as a therapeutic agent for cancers associated with MET signaling pathways.
  • Animal Models : Research involving animal models has suggested that the compound may reduce tumor size and prolong survival in xenograft studies, indicating its potential efficacy in clinical applications .

Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Properties
CyclopropylmethylamineCyclopropyl amineBasic amine properties; less complex than target
EthoxymethylamineEthoxymethyl groupLacks cyclopropyl structure; different reactivity
CyclopropylamineSimple cyclopropyl amineBasic properties; no ethoxy group

The unique combination of a cyclopropyl ring and an ethoxymethyl group in this compound provides it with specific biological activities that are not present in its analogs.

Q & A

Q. What are the standard synthetic protocols for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride?

The synthesis typically involves:

  • Cyclopropanation : Formation of the cyclopropyl ring via reactions like alkene cyclopropanation using diazo compounds or carbene precursors .
  • Amination : Introduction of the amine group using ammonia or alkylamine sources under controlled temperature and pressure .
  • Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt . Industrial methods employ continuous flow reactors to optimize yield (≥85%) and purity (≥95%) .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm structural integrity and stereochemistry (e.g., coupling constants for cyclopropane protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula with <5 ppm error .
  • HPLC : Assesses purity (>95% in most studies) .

Q. What are the known biological targets and pharmacological activities?

Preliminary studies suggest interactions with:

  • Serotonin Receptors : Potential 5-HT2C_{2C} receptor modulation, inferred from structurally similar cyclopropylmethylamines .
  • Neuroprotective Pathways : Mitigation of oxidative stress in neuronal cells .
  • Anti-inflammatory Targets : Inhibition of pro-inflammatory cytokines in vitro .

Q. How should this compound be stored to maintain stability?

  • Temperature : Store at 2–8°C in airtight containers .
  • Light Sensitivity : Protect from prolonged exposure to UV light .
  • Moisture Control : Use desiccants to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst Use : Rhodium or copper catalysts improve cyclopropanation yields by 15–20% .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during amination .

Q. What strategies address stereochemical challenges in synthesizing cyclopropyl-containing amines?

  • Chiral Auxiliaries : Use of enantiopure starting materials to control trans/cis cyclopropane ratios .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in cyclopropanation achieve >90% enantiomeric excess .
  • Crystallization : Diastereomeric salt resolution using tartaric acid derivatives .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., serotonin reuptake vs. receptor binding) .
  • Structural Analog Comparison : Benchmark against compounds like 1-[1-(trifluoromethyl)cyclopropyl]ethanamine hydrochloride to isolate substituent effects .

Q. What is the structure-activity relationship (SAR) of this compound compared to analogs?

Modification Effect on Activity Reference
Ethoxymethyl substitutionEnhances metabolic stability vs. methyl analogs
Cyclopropane ring sizeSmaller rings increase target binding affinity
Hydrochloride salt formImproves solubility without altering potency

Q. How does the compound's stability vary under different experimental conditions?

  • pH Stability : Degrades rapidly at pH >8 due to amine deprotonation .
  • Thermal Stability : Stable ≤80°C; decomposition observed at 100°C .
  • Oxidative Stress : Susceptible to peroxide-mediated degradation, requiring antioxidant additives (e.g., BHT) .

Q. What methods are used to study its metabolic pathways and degradation products?

  • In Vitro Metabolism : Liver microsome assays identify primary metabolites (e.g., N-dealkylation products) .
  • LC-MS/MS : Quantifies degradation products under accelerated stability testing (40°C/75% RH) .
  • Isotopic Labeling : 14^{14}C-labeled analogs track metabolic fate in preclinical models .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride
Reactant of Route 2
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{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

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